molecular formula C22H19N3O4 B2459693 N-(cyanomethyl)-N-cyclopropyl-2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide CAS No. 1222972-81-7

N-(cyanomethyl)-N-cyclopropyl-2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No. B2459693
CAS RN: 1222972-81-7
M. Wt: 389.411
InChI Key: WTVRTQCPHIBMSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions and cycloadditions . The synthesis could involve the reaction of a suitable isoindole derivative with a compound containing the cyanomethyl and cyclopropyl groups .

Mechanism of Action

The mechanism of action of this compound is not known. If it’s a pharmaceutical compound, its mechanism of action would depend on its specific biological target .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, further studies would likely involve in-depth biological testing, including in vitro and in vivo studies, to determine its efficacy and safety .

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-2-29-17-8-6-16(7-9-17)25-21(27)18-10-3-14(13-19(18)22(25)28)20(26)24(12-11-23)15-4-5-15/h3,6-10,13,15H,2,4-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVRTQCPHIBMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N(CC#N)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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